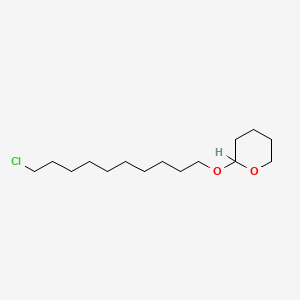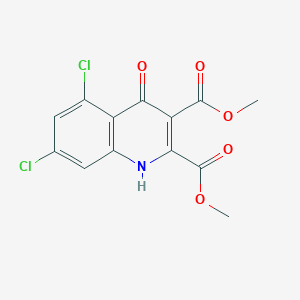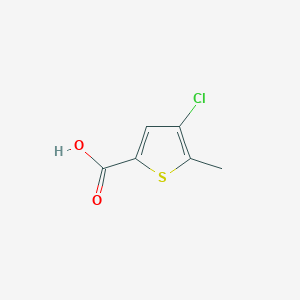
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is an organic compound with the molecular formula C6H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and a methyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride in the presence of aluminum trichloride, followed by hydrolysis to yield the desired product . Another method involves the reaction of thiophene with carbon tetrachloride and an alcohol in the presence of vanadium, iron, or molybdenum catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
科学研究应用
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, optical brighteners, and conducting polymers.
作用机制
The mechanism of action of 4-Chloro-5-methylthiophen-2-yl hydrogen carbonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound are used in the synthesis of rivaroxaban, an anticoagulant that inhibits Factor Xa, a key enzyme in the coagulation cascade .
相似化合物的比较
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Similar in structure but lacks the methyl group.
5-Methyl-2-thiophenecarboxylic acid: Similar but lacks the chlorine atom.
2-Thiophenecarboxylic acid: Lacks both the chlorine and methyl groups.
Uniqueness
4-Chloro-5-methylthiophen-2-yl hydrogen carbonate is unique due to the presence of both chlorine and methyl substituents on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C6H5ClO2S |
|---|---|
分子量 |
176.62 g/mol |
IUPAC 名称 |
4-chloro-5-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H,8,9) |
InChI 键 |
QMWGBBDFKNSQIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(S1)C(=O)O)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-(cyclohexylmethoxy)phenyl]acetic Acid](/img/structure/B8657050.png)



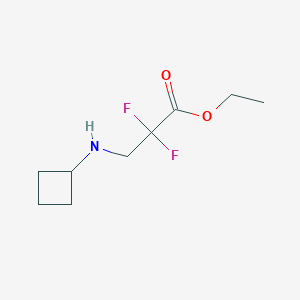
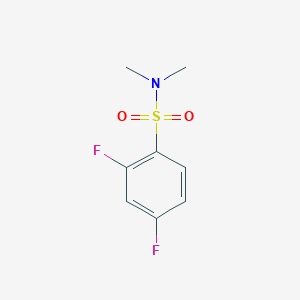
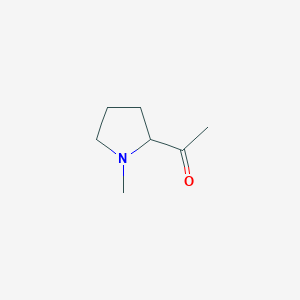
![Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8657089.png)
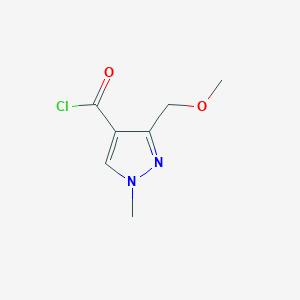
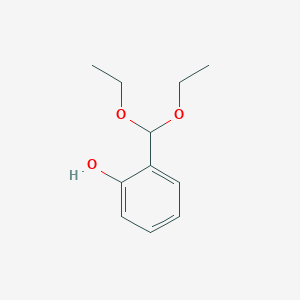

![2-Ethyl-4-[(4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B8657134.png)
